molecular formula C11H9NO4S B12519377 (E)-S-methyl 4-(4-nitrophenyl)-2-oxobut-3-enethioate

(E)-S-methyl 4-(4-nitrophenyl)-2-oxobut-3-enethioate

Cat. No.: B12519377
M. Wt: 251.26 g/mol
InChI Key: YQNCDWKIIMXBSJ-QPJJXVBHSA-N
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Description

(E)-S-methyl 4-(4-nitrophenyl)-2-oxobut-3-enethioate is an organic compound characterized by the presence of a nitrophenyl group, a thioester, and an enone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-S-methyl 4-(4-nitrophenyl)-2-oxobut-3-enethioate typically involves the reaction of 4-nitrobenzaldehyde with a suitable thioester precursor under specific conditions. One common method involves the use of a base-catalyzed aldol condensation followed by esterification. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade solvents and catalysts, along with stringent quality control measures, ensures the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

(E)-S-methyl 4-(4-nitrophenyl)-2-oxobut-3-enethioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include amino derivatives, substituted thioesters, and various oxidized products, depending on the specific reagents and conditions used .

Scientific Research Applications

(E)-S-methyl 4-(4-nitrophenyl)-2-oxobut-3-enethioate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-S-methyl 4-(4-nitrophenyl)-2-oxobut-3-enethioate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thioester group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can then interact with various biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-S-methyl 4-(4-nitrophenyl)-2-oxobut-3-enethioate is unique due to the combination of its nitrophenyl, thioester, and enone groups.

Properties

Molecular Formula

C11H9NO4S

Molecular Weight

251.26 g/mol

IUPAC Name

S-methyl (E)-4-(4-nitrophenyl)-2-oxobut-3-enethioate

InChI

InChI=1S/C11H9NO4S/c1-17-11(14)10(13)7-4-8-2-5-9(6-3-8)12(15)16/h2-7H,1H3/b7-4+

InChI Key

YQNCDWKIIMXBSJ-QPJJXVBHSA-N

Isomeric SMILES

CSC(=O)C(=O)/C=C/C1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CSC(=O)C(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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